molecular formula C19H17N3O6S B2646322 3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 327094-00-8

3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2646322
CAS No.: 327094-00-8
M. Wt: 415.42
InChI Key: UIUDHCCVSDXBOI-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with the molecular formula C16H16N2O6 This compound is notable for its unique structure, which includes a benzamide core substituted with methoxy groups and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common approach begins with the preparation of 3,4,5-trimethoxybenzaldehyde, which can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . The aldehyde group is then converted to the corresponding benzamide through a series of reactions involving nitration and thiazole ring formation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and purification techniques like recrystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both methoxy and nitrophenyl groups, as well as the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-26-15-8-12(9-16(27-2)17(15)28-3)18(23)21-19-20-14(10-29-19)11-5-4-6-13(7-11)22(24)25/h4-10H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUDHCCVSDXBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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